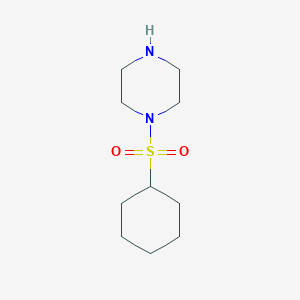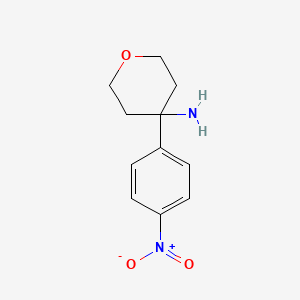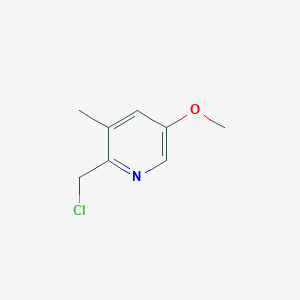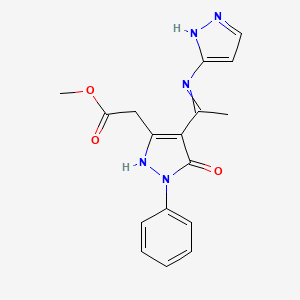
1-(Cyclohexylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylsulfonyl)piperazine is an organic compound with the molecular formula C10H20N2O2S. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfonyl)piperazine can be synthesized through the reaction of piperazine with cyclohexanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like dichloromethane. The mixture is cooled to 0°C, and the sulfonyl chloride is added dropwise. The reaction is then stirred at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylsulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
1-(Cyclohexylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Cyclohexylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
Piperazine: The parent compound, which is widely used as an anthelmintic agent.
1-(Phenylsulfonyl)piperazine: A similar compound with a phenyl group instead of a cyclohexyl group, used in different pharmaceutical applications.
1-(Methylsulfonyl)piperazine: Another derivative with a methyl group, known for its use in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclohexyl group provides steric hindrance and hydrophobic interactions, influencing the compound’s reactivity and binding affinity .
Properties
Molecular Formula |
C10H20N2O2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-cyclohexylsulfonylpiperazine |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h10-11H,1-9H2 |
InChI Key |
AYMKHHUHNCVVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)

![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)



![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)




![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)


